molecular formula C14H21NO2 B5756373 2-ethyl-N-(2-methoxybenzyl)butanamide

2-ethyl-N-(2-methoxybenzyl)butanamide

Cat. No. B5756373
M. Wt: 235.32 g/mol
InChI Key: ZGZCLSSFCRXOFZ-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-methoxybenzyl)butanamide, also known as EMBB, is a chemical compound that has been studied for its potential use in scientific research. EMBB is a synthetic compound that was first synthesized in 2006 by researchers at the University of California, San Diego. Since its discovery, EMBB has been studied for its potential use in various scientific applications.

Mechanism Of Action

The mechanism of action of 2-ethyl-N-(2-methoxybenzyl)butanamide is not fully understood, but it is believed to work by binding to specific proteins in cells and altering their activity. 2-ethyl-N-(2-methoxybenzyl)butanamide has been shown to bind to the protein SIRT6 and inhibit its activity, leading to changes in glucose metabolism in cells.

Biochemical And Physiological Effects

2-ethyl-N-(2-methoxybenzyl)butanamide has been shown to have a range of biochemical and physiological effects in cells. For example, 2-ethyl-N-(2-methoxybenzyl)butanamide has been shown to alter glucose metabolism in cells by inhibiting the activity of the protein SIRT6. 2-ethyl-N-(2-methoxybenzyl)butanamide has also been shown to alter DNA repair processes by inhibiting the activity of the protein PARP1.

Advantages And Limitations For Lab Experiments

One advantage of using 2-ethyl-N-(2-methoxybenzyl)butanamide in lab experiments is that it is a synthetic compound that can be easily produced and purified. 2-ethyl-N-(2-methoxybenzyl)butanamide also has a high level of specificity for certain proteins, which makes it a useful tool for studying the role of these proteins in cellular processes. One limitation of using 2-ethyl-N-(2-methoxybenzyl)butanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using 2-ethyl-N-(2-methoxybenzyl)butanamide.

Future Directions

There are many potential future directions for research on 2-ethyl-N-(2-methoxybenzyl)butanamide. One area of interest is the development of new compounds that are similar to 2-ethyl-N-(2-methoxybenzyl)butanamide but have improved properties, such as increased specificity for certain proteins or improved solubility in water. Another area of interest is the use of 2-ethyl-N-(2-methoxybenzyl)butanamide in combination with other compounds to study the interactions between different proteins in cells. Overall, 2-ethyl-N-(2-methoxybenzyl)butanamide is a promising tool for studying the role of specific proteins in cellular processes and has the potential to lead to new insights into the mechanisms of various diseases.

Synthesis Methods

The synthesis of 2-ethyl-N-(2-methoxybenzyl)butanamide involves a multistep process that begins with the reaction of 2-methoxybenzylamine and 2-ethylbutanoyl chloride. The resulting product is then purified through a series of chromatographic techniques to yield the final product, 2-ethyl-N-(2-methoxybenzyl)butanamide.

Scientific Research Applications

2-ethyl-N-(2-methoxybenzyl)butanamide has been studied for its potential use in various scientific applications, including as a tool to study the role of specific proteins in cellular processes. For example, 2-ethyl-N-(2-methoxybenzyl)butanamide has been used to study the role of the protein SIRT6 in regulating glucose metabolism in cells. 2-ethyl-N-(2-methoxybenzyl)butanamide has also been used to study the role of the protein PARP1 in DNA repair processes.

properties

IUPAC Name

2-ethyl-N-[(2-methoxyphenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(5-2)14(16)15-10-12-8-6-7-9-13(12)17-3/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZCLSSFCRXOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(2-methoxybenzyl)butanamide

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